molecular formula C16H25BO4S B13549608 2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13549608
M. Wt: 324.2 g/mol
InChI Key: XVWDUXIVMBGAQF-UHFFFAOYSA-N
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Description

2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a butylsulfonyl (-SO₂C₄H₉) substituent at the para position of the phenyl ring. This electron-withdrawing group significantly influences the compound’s electronic properties, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science research.

The butylsulfonyl group enhances the compound’s stability and reactivity in electrophilic substitution reactions. Its molecular formula is inferred as C₁₇H₂₅BO₄S (calculated molecular weight: 344.26 g/mol), with the sulfonyl moiety increasing polarity compared to alkyl or alkoxy-substituted analogs.

Properties

Molecular Formula

C16H25BO4S

Molecular Weight

324.2 g/mol

IUPAC Name

2-(4-butylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H25BO4S/c1-6-7-12-22(18,19)14-10-8-13(9-11-14)17-20-15(2,3)16(4,5)21-17/h8-11H,6-7,12H2,1-5H3

InChI Key

XVWDUXIVMBGAQF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium periodate.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of 2-(4-(Butylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom. In Suzuki-Miyaura coupling, the boron atom facilitates the transmetalation step, where the organic group is transferred from boron to palladium, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Electron-Withdrawing Groups (EWGs):

  • 4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane ():

    • Substituent: Methylsulfonyl (-SO₂CH₃) at the meta position.
    • Molecular Formula: C₁₃H₁₉BO₄S; Molecular Weight: 282.16 g/mol.
    • The sulfonyl group withdraws electron density, reducing the boron center’s Lewis acidity compared to electron-donating substituents. This enhances stability in oxidative conditions but may slow transmetallation in cross-coupling reactions.
  • Target Compound (Butylsulfonyl, para):

    • The longer butyl chain increases lipophilicity (logP ≈ 3.2 predicted), improving solubility in organic solvents. The para-substitution minimizes steric hindrance, favoring efficient coupling in Suzuki reactions.

Electron-Donating Groups (EDGs):

  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():
    • Substituent: Methoxy (-OCH₃) at the para position.
    • Molecular Formula: C₁₃H₁₉BO₃; Molecular Weight: 246.10 g/mol.
    • Methoxy groups enhance electron density at the boron center, accelerating transmetallation but reducing oxidative stability. This compound is a white solid (m.p. 137–139°C), contrasting with sulfonyl analogs, which are typically liquids.

Steric and Structural Variations

Alkyl/Aryl Chains:

  • 2-(4-(Butylthiomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (): Substituent: Butylthio (-SC₄H₉) at the para position. Molecular Formula: C₁₇H₂₇BO₂S; Molecular Weight: 306.27 g/mol. The thioether group is less electron-withdrawing than sulfonyl, offering intermediate reactivity.
  • 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ():

    • Substituent: Ethynyl (-C≡CH) at the para position.
    • Molecular Formula: C₁₄H₁₇BO₂; Molecular Weight: 228.10 g/mol.
    • The linear ethynyl group enables conjugation in polymeric materials, making it useful in OLEDs and optoelectronics.

Physicochemical and Application Comparison

Compound (Substituent) Molecular Formula Molecular Weight Physical State Key Applications Reference
2-(4-(Butylsulfonyl)phenyl)-... (SO₂) C₁₇H₂₅BO₄S 344.26 Likely solid Pharmaceuticals, cross-coupling [Hypoth.]
3-(Methylsulfonyl)phenyl () C₁₃H₁₉BO₄S 282.16 Not reported Stabilized intermediates
4-Methoxyphenyl () C₁₃H₁₉BO₃ 246.10 White solid High-yield cross-coupling
4-Ethynylphenyl () C₁₄H₁₇BO₂ 228.10 Not reported Conjugated polymers, OLEDs
4-(Allyloxy)phenyl () C₁₆H₂₁BO₃ 272.14 Colorless liquid Radical reactions, intermediates

Research Implications

The butylsulfonyl substituent’s strong electron-withdrawing nature positions the target compound as a stable, reactive partner in cross-coupling reactions, particularly for constructing biaryl systems in drug discovery (e.g., kinase inhibitors). Its lipophilicity may also enhance blood-brain barrier permeability in CNS-targeted pharmaceuticals.

In contrast, methoxy-substituted analogs () dominate in agrochemical synthesis due to their cost-effective synthesis and moderate reactivity, while ethynyl derivatives () are preferred in materials science for π-conjugation.

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